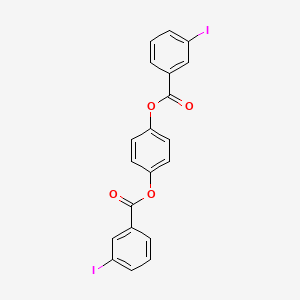
Benzene-1,4-diyl bis(3-iodobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-IODOBENZOYLOXY)PHENYL 3-IODOBENZOATE is an organic compound that features two iodine atoms attached to a benzoate ester structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-IODOBENZOYLOXY)PHENYL 3-IODOBENZOATE typically involves the esterification of 3-iodobenzoic acid with 4-hydroxyphenyl 3-iodobenzoate. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for 4-(3-IODOBENZOYLOXY)PHENYL 3-IODOBENZOATE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-IODOBENZOYLOXY)PHENYL 3-IODOBENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The iodine atoms can be reduced to form deiodinated products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation reactions can produce quinones.
Scientific Research Applications
4-(3-IODOBENZOYLOXY)PHENYL 3-IODOBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-IODOBENZOYLOXY)PHENYL 3-IODOBENZOATE involves its interaction with specific molecular targets. The iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or other biomolecules. This interaction can modulate biological pathways and exert various effects depending on the target .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: An isomer with a single iodine atom on the benzoic acid structure.
3-Bromo-5-Iodobenzoic Acid: Contains both bromine and iodine atoms on the benzoic acid structure.
Ethyl 3-Iodobenzoate: An ester derivative with a single iodine atom.
Uniqueness
4-(3-IODOBENZOYLOXY)PHENYL 3-IODOBENZOATE is unique due to the presence of two iodine atoms, which can enhance its reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H12I2O4 |
|---|---|
Molecular Weight |
570.1 g/mol |
IUPAC Name |
[4-(3-iodobenzoyl)oxyphenyl] 3-iodobenzoate |
InChI |
InChI=1S/C20H12I2O4/c21-15-5-1-3-13(11-15)19(23)25-17-7-9-18(10-8-17)26-20(24)14-4-2-6-16(22)12-14/h1-12H |
InChI Key |
AXQZDRONXCZRCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















